molecular formula C16H30BNO2SSi B2583892 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester CAS No. 2377607-08-2

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester

Cat. No.: B2583892
CAS No.: 2377607-08-2
M. Wt: 339.38
InChI Key: PXMLKWPBKYEOFR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester (CAS: 2377607-08-2) is a heterocyclic boronic ester featuring a thiazole core substituted with a tert-butyldimethylsilyl (TBDMS) group at position 2, a methyl group at position 4, and a boronic acid pinacol ester at position 3. The TBDMS group enhances steric protection, improving stability during synthetic applications such as Suzuki-Miyaura cross-coupling reactions.

Synthesis
The synthesis involves sequential protection and boronation steps. A related method () employs tert-butyldimethylsilyl chloride (TBDMSCl) and triethylamine for silylation, followed by boronate esterification with pinacol. Similar protocols are used for analogs, suggesting scalability and adaptability for industrial production .

Properties

IUPAC Name

tert-butyl-dimethyl-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO2SSi/c1-11-12(17-19-15(5,6)16(7,8)20-17)21-13(18-11)22(9,10)14(2,3)4/h1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMLKWPBKYEOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is vital for forming biaryl compounds, which are significant in pharmaceuticals and materials science.

Key Reactions:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The boronic acid pinacol ester serves as a stable and versatile coupling partner.
  • Cross-Coupling Reactions : The compound can also be used in various cross-coupling reactions to synthesize complex organic molecules.

Applications in Medicinal Chemistry

The thiazole moiety present in this compound contributes to its biological activity. Thiazole derivatives have been explored for their potential therapeutic applications, including their roles as inhibitors in various biochemical pathways.

Case Studies:

  • Inhibitors of Lactate Dehydrogenase : Research has indicated that thiazole-containing compounds can serve as potent inhibitors of lactate dehydrogenase, an enzyme involved in cancer metabolism. The structural optimization of such compounds often includes boronic acid derivatives to enhance potency and selectivity .
  • Anticancer Agents : The incorporation of thiazole into drug design has shown promise in developing novel anticancer agents targeting specific oncogenic pathways .

Applications in Material Science

Boronic acids and their esters are increasingly utilized in material science for developing new materials with tailored properties.

Key Applications:

  • Polymer Chemistry : Boronic esters can be used to create dynamic covalent bonds within polymer networks, allowing for self-healing materials and responsive systems.
  • Sensors : The unique reactivity of boronic acids makes them suitable for developing sensors that detect sugars and other biomolecules through reversible covalent bonding .

Comparative Data Table

Application AreaReaction TypeKey Benefits
Organic SynthesisSuzuki-Miyaura CouplingFormation of biaryl compounds
Medicinal ChemistryEnzyme InhibitionPotential anticancer properties
Material ScienceDynamic Covalent BondingSelf-healing materials

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester involves its ability to form reversible covalent bonds with biological targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The thiazole ring and TBDMS group provide stability and specificity to the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Substituents Molecular Weight (g/mol) Purity Key Features Reference
Target Compound (2377607-08-2) TBDMS (C-2), Me (C-4), Bpin (C-5) ~339.31* 96% Steric protection, enhanced stability
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester (1402174-69-9) Piperazinyl (C-2), Bpin (C-5) 309.24 ≥98% Improved aqueous solubility
4-Methyl-thiazole-5-boronic acid pinacol ester (1662682-33-8) Me (C-4), Bpin (C-5) 225.11 N/A Minimal steric hindrance, higher reactivity
4-Methyl-2-phenylthiazole-5-boronic acid pinacol ester (690632-24-7) Ph (C-2), Me (C-4), Bpin (C-5) 301.21 N/A Aromatic conjugation effects
2-(TBDMSO-methyl)thiazole-5-boronic acid pinacol ester (AS28212) TBDMSO-CH₂ (C-2), Bpin (C-5) ~353.30* N/A Ether linkage, altered hydrophobicity

*Estimated based on molecular formulas.

Biological Activity

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester, with the CAS number 2377607-08-2, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its pharmacological significance, and a boronic acid moiety that can participate in various biochemical interactions.

  • Molecular Formula : C₁₆H₃₀BNO₂SSi
  • Molecular Weight : 339.4 g/mol
  • Structure : The compound contains a thiazole ring substituted with a tert-butyldimethylsilyl group and a boronic acid pinacol ester.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with enzymes and potential therapeutic applications. Key areas of research include:

  • Xanthine Oxidase Inhibition : Similar thiazole derivatives have shown promising results in inhibiting xanthine oxidase, an enzyme involved in purine metabolism. For instance, a study on related compounds demonstrated varying degrees of xanthine oxidase inhibitory activity, with some derivatives exhibiting IC₅₀ values comparable to established inhibitors like febuxostat .
  • Antioxidant Properties : Compounds containing thiazole rings often exhibit antioxidant activity, which is crucial for combating oxidative stress-related diseases. In related studies, derivatives of thiazole showed significant free radical scavenging capabilities .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related thiazole derivatives. The findings suggest that modifications to the thiazole structure can enhance biological efficacy:

CompoundXanthine Oxidase IC₅₀ (μM)Antioxidant Activity IC₅₀ (μM)
5j3.615.3
5k8.117.6
5l9.919.6

These results indicate that structural variations can significantly affect the potency of xanthine oxidase inhibition and antioxidant activity .

Case Studies

One notable case study involved the synthesis and evaluation of various substituted thiazole derivatives, including those structurally related to the target compound. The study highlighted:

  • The importance of the boronic acid moiety in mediating interactions with target proteins.
  • Enhanced binding affinity observed in molecular docking studies, suggesting that the compound could effectively inhibit target enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester, and how can purity be validated?

  • Synthesis : This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or through sequential functionalization of the thiazole ring. The tert-butyldimethylsilyl (TBS) group is introduced via silylation reactions under anhydrous conditions, followed by boronic ester formation using pinacol .
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm purity. NMR (¹H, ¹³C, and ¹¹B) is critical to verify structural integrity, particularly for detecting residual solvents or unreacted boronic acid .

Q. How should this compound be stored to ensure stability during experiments?

  • Storage : Store under inert gas (argon or nitrogen) at 2–8°C in a tightly sealed, dry container. Moisture and oxygen can hydrolyze the boronic ester or desilylate the TBS group, leading to degradation .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox conditions for moisture-sensitive reactions. Pre-dry glassware to prevent unintended side reactions .

Q. What are the key spectroscopic signatures for identifying this compound?

  • NMR :

  • ¹H NMR: Peaks for the tert-butyldimethylsilyl group (δ ~0.2–0.4 ppm for Si-CH₃; δ ~1.0 ppm for C(CH₃)₃).
  • ¹¹B NMR: A sharp singlet near δ 30 ppm confirms the boronic ester .
    • IR : Stretching vibrations for B-O (≈1340 cm⁻¹) and Si-C (≈1250 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings using this boronic ester be troubleshooted?

  • Catalyst Optimization : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos) to improve catalytic efficiency. Base selection (e.g., K₃PO₄ vs. Cs₂CO₃) significantly impacts coupling efficiency .
  • Side Reactions : Monitor for protodeboronation, which can occur under acidic or oxidative conditions. Use degassed solvents and reduce reaction time to minimize decomposition .
  • Substrate Compatibility : Ensure the electrophilic partner (e.g., aryl halide) is not sterically hindered, as the TBS group may introduce steric bulk .

Q. What role does this compound play in synthesizing covalent organic frameworks (COFs), and what challenges arise?

  • Application : The boronic ester moiety enables dynamic covalent chemistry for COF assembly via reversible B-O bond formation. The TBS group can act as a protective group to direct regioselective polymerization .
  • Challenges :

  • Crystallinity : Achieving long-range order requires precise stoichiometry and slow reaction kinetics.
  • Hydrolytic Stability : COFs derived from boronic esters may degrade in humid environments. Post-synthetic stabilization (e.g., thermal annealing) is often required .

Q. How can conflicting data regarding the reactivity of this compound in cross-coupling reactions be resolved?

  • Controlled Experiments : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify outliers. For example, higher temperatures may accelerate undesired desilylation .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict transition states and identify steric/electronic barriers imposed by the TBS group .
  • Comparative Studies : Benchmark against analogous boronic esters (e.g., without the TBS group) to isolate the impact of substituents on reactivity .

Q. What strategies mitigate toxicity risks given limited toxicological data for this compound?

  • Precautionary Measures : Assume acute toxicity based on structural analogs (e.g., boronic acids and silylated heterocycles). Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact .
  • In Silico Assessment : Tools like ProTox-II or ADMET predictors can estimate LD₅₀ and hepatotoxicity risks .

Methodological Guidance Table

Application Key Parameters References
Suzuki-Miyaura CouplingCatalyst: Pd(dppf)Cl₂; Base: K₃PO₄; Solvent: THF/H₂O (3:1)
COF SynthesisTemperature: 120°C; Time: 72h; Solvent: Mesitylene/Dioxane
Stability AssessmentStorage: Argon, 4°C; Degradation monitored via TLC/NMR

Key Challenges and Solutions

  • Steric Hindrance : The TBS group may reduce reactivity in cross-couplings. Solution: Use bulkier ligands (e.g., DavePhos) to enhance catalyst-substrate interaction .
  • Hydrolysis : Suspend reactions in molecular sieves or employ continuous inert gas purging to prevent boronic ester breakdown .

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